molecular formula C9H6N2O5S B13686722 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide

2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide

Cat. No.: B13686722
M. Wt: 254.22 g/mol
InChI Key: ZZCKMZQHMAKCTL-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a thieno[2,3-b]pyridine derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of strong acids for nitration and mild bases for esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thieno[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine core that may have different substituents, affecting their reactivity and applications.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings, which can undergo similar chemical reactions.

Uniqueness

2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide is unique due to the combination of its thieno[2,3-b]pyridine core and the presence of both methoxycarbonyl and nitro groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C9H6N2O5S

Molecular Weight

254.22 g/mol

IUPAC Name

methyl 5-nitro-7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate

InChI

InChI=1S/C9H6N2O5S/c1-16-9(12)7-3-5-2-6(11(14)15)4-10(13)8(5)17-7/h2-4H,1H3

InChI Key

ZZCKMZQHMAKCTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C[N+](=C2S1)[O-])[N+](=O)[O-]

Origin of Product

United States

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